molecular formula C10H12N2 B12809887 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- CAS No. 27023-72-9

1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro-

Cat. No.: B12809887
CAS No.: 27023-72-9
M. Wt: 160.22 g/mol
InChI Key: UPLBBJGUPFZNAJ-UHFFFAOYSA-N
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Description

1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . This specific compound is characterized by its unique structure, which includes a methano bridge and a tetrahydro configuration, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be achieved through several synthetic routes. One common method involves the cyclization of N-alkoxy α-halogenoacetamides with N-(2-chloromethyl)aryl amides . This reaction typically occurs under mild conditions and can yield the desired benzodiazepine derivatives with high efficiency.

In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient production of active pharmaceutical ingredients by combining various reactions in a continuous flow system . For example, the flow synthesis of diazepam involves a combination of a nucleophilic aromatic substitution reaction to produce a nitrodiarylamine intermediate, followed by reduction and cyclocondensation steps .

Chemical Reactions Analysis

1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromoacetyl chloride for acylation, ammonia for cyclization, and nitro compounds for reduction .

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of nitrodiarylamine intermediates can lead to the formation of amino derivatives, which can further undergo cyclization to form the desired benzodiazepine structure .

Comparison with Similar Compounds

1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- can be compared to other benzodiazepine derivatives such as diazepam, fludiazepam, and nordazepam . While these compounds share a similar core structure, the presence of the methano bridge and tetrahydro configuration in 1,4-Methano-1H-1,5-benzodiazepine, 2,3,4,5-tetrahydro- makes it unique.

Similar compounds include:

  • Diazepam
  • Fludiazepam
  • Nordazepam
  • Nitrazepam
  • Clonazepam
  • Oxazepam

These compounds are widely used in the pharmaceutical industry for their therapeutic effects and serve as important tools in scientific research.

Properties

CAS No.

27023-72-9

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,8-diazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene

InChI

InChI=1S/C10H12N2/c1-2-4-10-9(3-1)11-8-5-6-12(10)7-8/h1-4,8,11H,5-7H2

InChI Key

UPLBBJGUPFZNAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1NC3=CC=CC=C32

Origin of Product

United States

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